molecular formula C18H12O4 B8346543 5-(Naphthalen-2-yl)isophthalic acid

5-(Naphthalen-2-yl)isophthalic acid

Cat. No. B8346543
M. Wt: 292.3 g/mol
InChI Key: SUZSEOPSSUZGPS-UHFFFAOYSA-N
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Patent
US06656971B2

Procedure details

A solution of LiOH (1.5 mmol) in water (1 ml) was added to 5-(naphthalene-2-yl)-isophthalic acid dimethylester (160 mg, 0.5 mmol) suspended in 5 ml EtOH. The mixture was stirred at room temperature. The reaction was monitored by TLC until completion. 1.5 ml 1 M HCl solution was added and the precipitation was collected. The product was used in next step without further purification
Name
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Name
5-(naphthalene-2-yl)-isophthalic acid dimethylester
Quantity
160 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li+].[OH-].C[O:4][C:5](=[O:26])[C:6]1[CH:15]=[C:14]([C:16]2[CH:25]=[CH:24][C:23]3[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=3)[CH:17]=2)[CH:13]=[C:8]([C:9]([O:11]C)=[O:10])[CH:7]=1.Cl>O.CCO>[CH:17]1[C:18]2[C:23](=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH:24]=[CH:25][C:16]=1[C:14]1[CH:13]=[C:8]([C:9]([OH:11])=[O:10])[CH:7]=[C:6]([CH:15]=1)[C:5]([OH:26])=[O:4] |f:0.1|

Inputs

Step One
Name
Quantity
1.5 mmol
Type
reactant
Smiles
[Li+].[OH-]
Name
5-(naphthalene-2-yl)-isophthalic acid dimethylester
Quantity
160 mg
Type
reactant
Smiles
COC(C1=CC(C(=O)OC)=CC(=C1)C1=CC2=CC=CC=C2C=C1)=O
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitation
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
The product was used in next step without further purification

Outcomes

Product
Name
Type
Smiles
C1=C(C=CC2=CC=CC=C12)C=1C=C(C=C(C(=O)O)C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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